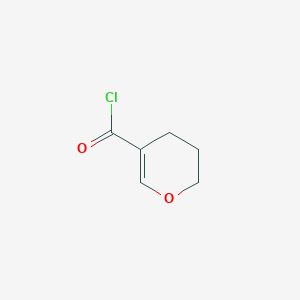
3,4-Dihydro-2H-pyran-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-2H-pyran-5-carbonyl chloride is an organic compound with a heterocyclic structure It is a derivative of 3,4-dihydro-2H-pyran, where a carbonyl chloride group is attached to the fifth carbon of the pyran ring
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dihydro-2H-pyran-5-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and scalability of the process, given the hazardous nature of phosgene.
化学反应分析
Types of Reactions
3,4-Dihydro-2H-pyran-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,4-dihydro-2H-pyran-5-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions, often in the presence of a base like triethylamine.
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used under anhydrous conditions.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
3,4-Dihydro-2H-pyran-5-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
科学研究应用
3,4-Dihydro-2H-pyran-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
作用机制
The mechanism of action of 3,4-dihydro-2H-pyran-5-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce functional groups into molecules.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound, lacking the carbonyl chloride group.
3,4-Dihydro-2H-pyran-5-carboxylic acid: The hydrolysis product of 3,4-dihydro-2H-pyran-5-carbonyl chloride.
3,6-Dihydro-2H-pyran: An isomer with a different position of the double bond.
Uniqueness
This compound is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical reactions
属性
CAS 编号 |
98198-84-6 |
|---|---|
分子式 |
C6H7ClO2 |
分子量 |
146.57 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-pyran-5-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2 |
InChI 键 |
NKRMUZWBOIRPJG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=COC1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
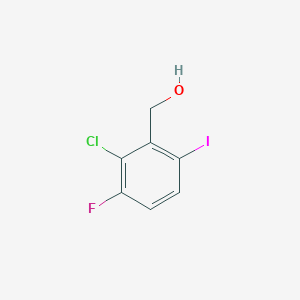
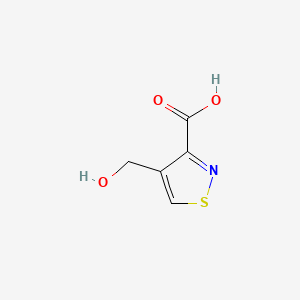
![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
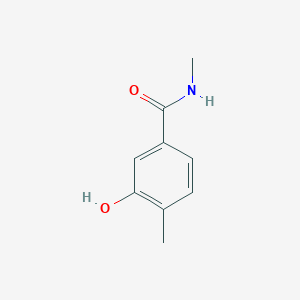
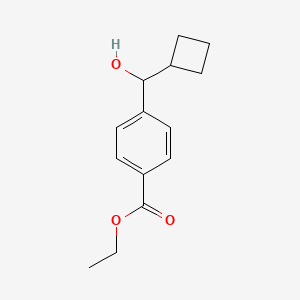
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)
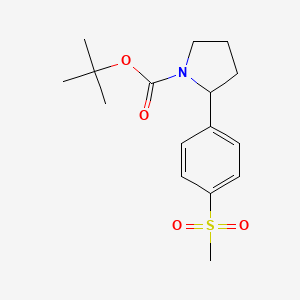


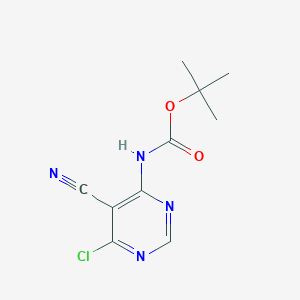

![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
